![molecular formula C17H23NO3 B173310 Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]- CAS No. 197236-38-7](/img/structure/B173310.png)
Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-
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Description
Scientific Research Applications
Asymmetric Synthesis
Cyclopentanecarboxylic acid derivatives, including 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-, have been utilized in asymmetric syntheses. For instance, amino-methyl-cyclopentanecarboxylic acids have been synthesized from commercially available materials through a process involving Ireland-Claisen rearrangement, ring-closure metathesis, reduction, and deprotection (Davies et al., 2013).
Synthesis of Amino Acids and Receptor Agonists
These compounds are integral in the enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, using methods like sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). They are also used as intermediates in the synthesis of S1P1 receptor agonists (Wallace et al., 2009).
Electrolytic Dissociation Studies
The behavior of cyclopentanedicarboxylic acids in solutions, including their electrolytic dissociation, has been analyzed due to their significant role as pharmaceutical intermediates (Kvaratskhelia et al., 2013).
Structural Studies and Crystallization
The structural aspects of cyclopentanecarboxylic acid derivatives have been explored through methods like X-ray crystallography, which provides insights into their zwitterionic nature in the solid state and their potential for forming strong hydrogen bonds (Curry et al., 1993).
Enzymatic Resolution
These compounds have been subject to enzymatic resolution using esterases and lipases to produce optically pure intermediates useful in carbocyclic nucleoside synthesis (Mahmoudian et al., 1992).
Supramolecular Self-Assembly
Cyclopentanecarboxylic acid derivatives have been studied for their ability to form supramolecular structures, such as tetrameric rings, which are important in crystal packing and could have implications in material science (Kălmăn et al., 2002).
Reaction Studies
Studies on the reactions of cyclopentanecarboxylic acids, including their interaction with carbon monoxide and their thermal decomposition, have been conducted to understand their chemical properties and potential applications (Balaban & Nenitzescu, 1960), (Ahonkhai & Emovon, 1973).
properties
IUPAC Name |
1,2,2-trimethyl-3-[(4-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-5-7-12(8-6-11)18-14(19)13-9-10-17(4,15(20)21)16(13,2)3/h5-8,13H,9-10H2,1-4H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUIEQHIHOULS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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